6-Aminohexane-1-sulfonamide

Description

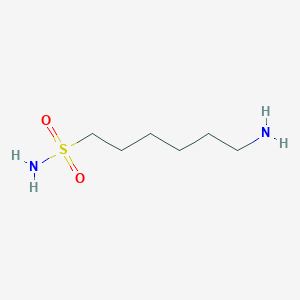

Structure

3D Structure

Properties

Molecular Formula |

C6H16N2O2S |

|---|---|

Molecular Weight |

180.27 g/mol |

IUPAC Name |

6-aminohexane-1-sulfonamide |

InChI |

InChI=1S/C6H16N2O2S/c7-5-3-1-2-4-6-11(8,9)10/h1-7H2,(H2,8,9,10) |

InChI Key |

FUTFLYPPGAPQOR-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCS(=O)(=O)N)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Aminohexane 1 Sulfonamide

Established and Emerging Synthetic Routes for 6-Aminohexane-1-sulfonamide

No specific synthetic routes for this compound have been published. General strategies for sulfonamide synthesis typically involve the reaction of a sulfonyl chloride with an amine. d-nb.inforesearchgate.net Theoretically, 6-aminohexane-1-sulfonyl chloride could be reacted with ammonia (B1221849), or alternatively, a protected 6-amino-1-hexanamine could be reacted with a sulfuryl chloride equivalent followed by deprotection. However, no literature validates these specific pathways for this compound.

Derivatization Strategies and Functional Group Interconversions of this compound

The chemical reactivity of this compound can be inferred from its functional groups—a primary amine and a sulfonamide. However, specific studies on its derivatization are absent.

Sulfonamide Moiety Modification for Structure-Activity Probing:The sulfonamide group is generally stable, but the N-H bond can be deprotonated and alkylated under certain conditions. This type of modification is crucial for structure-activity relationship (SAR) studies in medicinal chemistry.nih.govHowever, no SAR studies or specific modifications of the sulfonamide moiety of this compound are reported.

It is important to distinguish this compound from similar-sounding but structurally different compounds. Searches have identified literature on 6-aminohexane-1-sulfonic acid chemicalbook.comkeyorganics.net and the use of 6-aminohexan-1-ol as a reagent in other sulfonamide syntheses, theses.cztheses.cz neither of which provides information on the target compound.

Stereoselective and Chemoselective Transformations

The reactivity of this compound is characterized by the presence of two distinct functional groups: a primary amine (-NH2) and a sulfonamide (-SO2NH2). This bifunctionality allows for a variety of chemical transformations, with stereoselectivity and chemoselectivity being key considerations in synthetic strategies.

Chemoselective Transformations

Chemoselectivity involves the preferential reaction of one functional group over another. In the case of this compound, the primary amine is generally more nucleophilic than the sulfonamide nitrogen. This difference in reactivity allows for selective transformations at the amino group.

For instance, acylation, alkylation, and arylation reactions can be directed to the primary amine under controlled conditions. The choice of reagents and reaction conditions is crucial to prevent competing reactions at the sulfonamide nitrogen. For example, the use of a mild acylating agent in the presence of a non-nucleophilic base would favor the formation of an N-acylated product at the primary amine.

Conversely, transformations targeting the sulfonamide group often require activation. For example, N-alkylation or N-arylation of the sulfonamide can be achieved, but typically requires stronger electrophiles and more forcing conditions compared to the reactions involving the primary amine.

Stereoselective Transformations

While this compound itself is not chiral, stereoselective transformations can be introduced by reacting it with chiral reagents or catalysts. This is particularly relevant when synthesizing derivatives with potential biological activity, where stereochemistry often plays a critical role.

One approach involves the use of chiral auxiliaries. The primary amine can be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions on this intermediate can proceed with a high degree of stereocontrol, and the auxiliary can be removed in a later step to yield the desired enantiomerically enriched product.

Furthermore, asymmetric catalysis can be employed for stereoselective transformations. For example, the reduction of a ketone derivative of this compound using a chiral catalyst could produce a specific stereoisomer of the corresponding alcohol. While specific examples for this compound are not extensively documented in the literature, the principles of asymmetric synthesis are broadly applicable. researchgate.net

The development of novel stereoselective and chemoselective transformations for molecules like this compound is an active area of research, driven by the demand for structurally diverse and stereochemically pure compounds for various applications. theses.cztheses.cz

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of sulfonamides, including this compound, aims to reduce the environmental impact of chemical processes. rasayanjournal.co.in This involves the use of environmentally benign solvents, minimizing waste, and employing energy-efficient reaction conditions.

Aqueous Synthesis

One of the key tenets of green chemistry is the use of water as a solvent, replacing volatile and often toxic organic solvents. Research has demonstrated the feasibility of synthesizing sulfonamides in aqueous media. rsc.orgrsc.org This approach not only reduces the environmental footprint but can also simplify product isolation, as the desired sulfonamide may precipitate from the aqueous solution. rsc.org

A facile and environmentally benign method for sulfonamide synthesis involves the reaction of an amino compound with an arylsulfonyl chloride in water under dynamic pH control. rsc.org This method avoids the use of organic bases and allows for the isolation of the product by simple filtration after acidification, often yielding excellent purity without the need for further purification. rsc.org

Microwave- and Ultrasound-Assisted Synthesis

Microwave-assisted and ultrasound-assisted organic synthesis are emerging as powerful tools in green chemistry. nih.gov These techniques can significantly reduce reaction times, increase product yields, and enhance the selectivity of reactions. In the context of sulfonamide synthesis, microwave irradiation has been shown to accelerate the reaction between amines and sulfonyl chlorides, often in solvent-free conditions or using a minimal amount of a green solvent. nih.gov Similarly, sonochemical methods can promote the synthesis of sulfonamides with high efficiency. nih.gov

Catalyst-Driven Reactions

The development of efficient and recyclable catalysts is another cornerstone of green chemistry. In sulfonamide synthesis, various catalysts have been explored to improve reaction efficiency and reduce the need for stoichiometric reagents. For instance, iodine-mediated synthesis of sulfonamides from sodium sulfinates and amines in water at room temperature has been reported as a convenient and environmentally friendly method. rsc.org

The table below summarizes some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Approach | Description | Advantages |

| Aqueous Synthesis | Using water as the reaction solvent. | Environmentally benign, reduced toxicity, simplified workup. rsc.org |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate the reaction. | Shorter reaction times, higher yields, energy efficiency. nih.gov |

| Ultrasound-Assisted Synthesis | Using ultrasonic waves to promote the reaction. | Increased reaction rates, improved yields. nih.gov |

| Catalytic Methods | Utilizing catalysts to facilitate the reaction. | Higher efficiency, reduced waste, potential for catalyst recycling. rsc.org |

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible. researchgate.net

Molecular and Electronic Structure Studies of 6 Aminohexane 1 Sulfonamide

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopy is the cornerstone for determining the structure of novel chemical entities. Each technique probes different aspects of the molecule's physical properties to build a comprehensive structural profile.

High-Resolution NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. For 6-Aminohexane-1-sulfonamide, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR: The proton spectrum is expected to show distinct signals for the different types of protons present. The proton of the sulfonamide group (-SO₂NH-) is anticipated to appear as a singlet in the downfield region, typically between δ 8.7 and 10.2 ppm, based on data from similar sulfonamide compounds. rsc.org The protons of the primary amine (-NH₂) at the C6 position would likely produce a signal around δ 5.9 ppm. rsc.org The aliphatic protons of the hexane (B92381) chain would resonate in the upfield region (approximately δ 1.2-3.0 ppm), with the protons on carbons adjacent to the sulfur (C1) and nitrogen (C6) atoms appearing more downfield due to the electron-withdrawing effects of these heteroatoms.

¹³C NMR: The carbon spectrum would complement the proton data, showing six distinct signals for the hexane backbone. The carbon atom bonded to the sulfonamide group (C1) and the carbon bonded to the amino group (C6) would be the most deshielded of the aliphatic carbons. Based on data for 6-aminohexanoic acid, these carbons would appear at approximately 40-42 ppm, while the other methylene (B1212753) carbons in the chain would resonate between 27 and 30 ppm. bmrb.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -SO₂NH- | 8.7 - 10.2 | N/A |

| -CH₂-SO₂- (C1) | ~3.0 | ~40 |

| -CH₂- (C2-C5) | 1.2 - 1.7 | 27 - 30 |

| -CH₂-NH₂ (C6) | ~2.7 | ~42 |

| -NH₂ | ~5.9 | N/A |

Mass spectrometry is used to confirm the molecular weight of this compound and to gain structural information from its fragmentation pattern. Using techniques like electrospray ionization (ESI), the molecule can be gently ionized to observe the protonated molecular ion [M+H]⁺, which would confirm its molecular mass.

Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of this parent ion. The fragmentation pattern for sulfonamides is well-characterized. hpst.czbingol.edu.tr For this compound, the expected fragmentation pathways would include:

Cleavage of the C-S bond, leading to the loss of the SO₂NH₂ moiety.

Fragmentation along the alkyl chain, resulting in a series of ions separated by 14 Da (the mass of a CH₂ group).

Loss of ammonia (B1221849) (NH₃) from the primary amine group.

Analysis of these fragment ions allows for the unambiguous confirmation of the compound's structure and connectivity.

Table 2: Expected Key Fragmentation Ions in the Mass Spectrum of this compound

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M+H - SO₂NH₂]⁺ | Loss of the sulfonamide group |

| [M+H - NH₃]⁺ | Loss of ammonia |

| Alkyl chain fragments | Series of ions from cleavage of C-C bonds in the hexane chain |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups within a molecule by probing their characteristic vibrational modes. edinst.com

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The sulfonamide group is expected to show strong asymmetric and symmetric stretching vibrations for the S=O bonds in the regions of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The S-N bond stretching is typically observed between 914 and 895 cm⁻¹. rsc.org Furthermore, the N-H stretching vibrations from both the primary amine and the sulfonamide group would appear as broad bands in the 3200-3400 cm⁻¹ region. rsc.orgathabascau.ca C-H stretching vibrations from the hexane chain would be located just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. For a vibrational mode to be Raman active, it must involve a change in the molecule's polarizability. edinst.com While the polar S=O and N-H bonds give strong IR signals, the C-C and C-S bonds of the molecular backbone are expected to produce more prominent signals in the Raman spectrum. The S-S disulfide stretch, if present as an impurity, is known to have a characteristic Raman band around 510-540 cm⁻¹, while the C-S stretch appears between 630 and 760 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -NH₂ and -SO₂NH- | N-H stretch | 3200-3400 (Broad) | Weak |

| -CH₂- | C-H stretch | 2850-2960 (Strong) | Strong |

| -SO₂- | S=O asymmetric stretch | 1310-1320 (Strong) | Medium |

| -SO₂- | S=O symmetric stretch | 1143-1155 (Strong) | Medium |

| -S-N- | S-N stretch | 895-914 (Medium) | Weak |

| -C-S- | C-S stretch | Weak | 630-760 (Medium) |

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.organton-paar.com This technique would provide precise data on bond lengths, bond angles, and torsional angles for this compound.

If a suitable single crystal could be grown, the analysis would reveal the conformation of the flexible hexyl chain, which can adopt various gauche and anti arrangements. Crucially, it would elucidate the intermolecular interactions that stabilize the crystal lattice. These interactions would likely be dominated by hydrogen bonding involving the donor protons of the amine (-NH₂) and sulfonamide (-SO₂NH₂) groups and the acceptor oxygen atoms of the sulfonyl group. This network of hydrogen bonds dictates the molecular packing in the crystal. rsc.org While no specific crystal structure for this compound is publicly available, analysis of related structures indicates that such hydrogen bonding is a primary feature in the solid-state architecture of sulfonamides. rsc.org

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), offer powerful tools to investigate the electronic structure and reactivity of molecules, providing insights that complement experimental data.

DFT calculations can be employed to model the geometric and electronic properties of this compound. etprogram.orgaps.org By using appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)), various molecular properties can be accurately predicted. researchgate.netohio-state.edu

Key properties that can be calculated include:

Optimized Molecular Geometry: To predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Molecular Electrostatic Potential (MEP): To map the electron density distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The MEP would highlight the negative potential around the sulfonyl oxygens and the positive potential near the amine and sulfonamide hydrogens, indicating sites for intermolecular interactions. mdpi.com

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. mdpi.comresearchgate.net For sulfonamides, the HOMO is often located on the amine or phenyl ring (if present), while the LUMO may be distributed across the sulfonamide group. mdpi.com

These computational studies provide a theoretical framework for understanding the molecule's intrinsic properties and predicting its chemical behavior.

Table 4: Properties of this compound Investigated by DFT

| Calculated Property | Significance |

| Optimized Geometry | Provides theoretical bond lengths, angles, and conformations. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. |

| Mulliken Atomic Charges | Quantifies the electron distribution on each atom. |

| Vibrational Frequencies | Predicts IR and Raman spectra to aid in the assignment of experimental bands. |

Conformational Analysis and Potential Energy Surface Mapping via Molecular Mechanics and Dynamics Simulations

Molecular mechanics and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of flexible molecules like this compound. researchgate.net These methods allow for the mapping of the potential energy surface, identifying low-energy conformations and the energy barriers between them.

Detailed Research Findings:

Theoretical studies on simple alkylsulfonamides indicate that the conformational preferences are primarily governed by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. acs.org For this compound, the long alkyl chain can fold back on itself, allowing for potential intramolecular hydrogen bonding between the terminal amino group (-NH2) and the sulfonamide group (-SO2NH2).

A study on alkylimino-substituted sulfonamides, which share the flexible alkyl chain feature, revealed that conformations allowing for intramolecular hydrogen bonding are thermodynamically favored. acs.org The formation of such a bond can "close" the structure into a more compact form. The relative Gibbs free energies of these closed structures are lower than their extended or "open" counterparts. acs.org

Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in a solution, showing the transitions between different conformational states over time. mdpi.compeerj.com For this compound, simulations would likely show the molecule predominantly adopting folded conformations in non-polar solvents, while in polar solvents, competition with solvent molecules for hydrogen bonding might favor more extended conformations.

A conformational analysis of a sulfonamide ligand using molecular mechanics has demonstrated the ability to generate a profile of different conformations, ranking them by their relative energies and structural similarity (RMSD). researchgate.net A similar approach for this compound would yield a set of low-energy conformers.

Hypothetical Conformational Energy Profile:

The following table represents a hypothetical dataset for the low-energy conformers of this compound, based on the principles derived from studies on related molecules. acs.orgresearchgate.net The energies are relative to the global minimum energy conformer.

| Conformer ID | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| 1 | Extended Chain | 2.5 | C1-C2-C3-C4: 180, C4-C5-C6-N: 180, C6-N-S-Cα: 180 |

| 2 | Folded (H-bond) | 0.0 | C1-C2-C3-C4: 60, C4-C5-C6-N: 65, C6-N-S-Cα: 90 |

| 3 | Partial Fold | 1.2 | C1-C2-C3-C4: 180, C4-C5-C6-N: 70, C6-N-S-Cα: 120 |

| 4 | Gauche Fold | 0.8 | C1-C2-C3-C4: -65, C4-C5-C6-N: 68, C6-N-S-Cα: 85 |

Note: This data is illustrative and based on general principles of conformational analysis for similar molecules.

The potential energy surface (PES) for a molecule as complex as this compound would be multi-dimensional. core.ac.ukresearchgate.net A simplified 2D representation could plot the energy as a function of two key dihedral angles, for instance, one describing the folding of the alkyl chain and another describing the rotation around the S-N bond. Such a map would visually represent the energy wells corresponding to stable conformers and the saddle points that represent the transition states between them.

Biochemical and Mechanistic Investigations of 6 Aminohexane 1 Sulfonamide Interactions

In Vitro Enzyme Inhibition Studies

While specific data for 6-Aminohexane-1-sulfonamide is unavailable, the general behavior of sulfonamides as enzyme inhibitors is well-documented.

Characterization of Carbonic Anhydrase Isozyme Inhibition Mechanisms

Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. semanticscholar.orgresearchgate.net The primary mechanism of inhibition involves the sulfonamide group (-SO₂NH₂) binding to the zinc ion (Zn²⁺) located in the active site of the enzyme. semanticscholar.orgresearchgate.net This interaction typically occurs with the sulfonamide in a deprotonated state. researchgate.net There are several known mechanisms of CA inhibition, including direct coordination to the zinc ion, anchoring to the zinc-coordinated water molecule, or occluding the entrance to the active site. semanticscholar.org For primary sulfonamides, the most common mechanism is the direct binding to the zinc ion, which displaces a water molecule or hydroxide (B78521) ion essential for the catalytic activity. researchgate.net

Studies on various sulfonamide derivatives have revealed a wide range of inhibition constants (Kᵢ) against different human carbonic anhydrase (hCA) isozymes, with some compounds showing selectivity for certain isoforms like hCA I, II, IX, and XII. mdpi.comimist.mamdpi.com Without experimental data, the specific inhibition mechanism and isozyme selectivity profile for this compound remain unknown.

Investigation of Dihydropteroate (B1496061) Synthase Inhibition Pathways

Sulfonamides are established competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway of many microorganisms. nih.govwikipedia.orgnih.gov They act as structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (PABA), and compete for the same binding site. wikipedia.orgemerginginvestigators.org This competitive inhibition blocks the synthesis of dihydropteroate, a precursor to folic acid, which is essential for nucleic acid synthesis and cell growth in susceptible organisms. wikipedia.org The inhibition of DHPS by sulfonamides is a classic example of antimetabolite activity. emerginginvestigators.org Kinetic studies on various sulfonamides have determined their inhibition constants (Kᵢ) against DHPS from different bacterial species. frontiersin.org However, no such data has been published for this compound.

Exploration of Inhibition Profiles against Other Relevant Enzyme Systems (e.g., Lactoperoxidase, Acetylcholinesterase)

The inhibitory potential of sulfonamides extends beyond carbonic anhydrase and dihydropteroate synthase. For instance, some secondary sulfonamides have been shown to be effective inhibitors of lactoperoxidase (LPO), a mammalian peroxidase enzyme. mdpi.com The inhibition can be non-competitive, with some derivatives exhibiting potent inhibitory activity. mdpi.com

Furthermore, various sulfonamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. nih.govnih.gov The inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Computational docking studies have been used to predict the binding interactions of some sulfonamides with the active site of AChE. scirp.org As with the other enzymes, there is no specific information available regarding the inhibitory activity of this compound against lactoperoxidase or acetylcholinesterase.

Molecular Binding Studies with Model Biological Receptors

The interaction of a ligand with its biological target can be characterized by its binding kinetics and thermodynamics, as well as the specific molecular interactions that stabilize the complex.

Ligand-Target Binding Kinetics and Thermodynamics (In Vitro Systems)

The binding of a ligand to a receptor is governed by thermodynamic principles, including changes in enthalpy (ΔH) and entropy (ΔS), which determine the Gibbs free energy of binding (ΔG). researchgate.net Techniques such as isothermal titration calorimetry (ITC) can directly measure these thermodynamic parameters. The kinetics of binding, including the association (kₒₙ) and dissociation (kₒff) rate constants, can be determined using methods like surface plasmon resonance (SPR). For sulfonamides binding to carbonic anhydrase, the binding affinity is often pH-dependent due to the ionization state of the sulfonamide group and a zinc-bound water molecule in the enzyme's active site. nih.gov The intrinsic binding parameters, which are independent of pH effects, provide a more accurate measure of the interaction. nih.gov No studies have been published that detail the binding kinetics or thermodynamics of this compound with any biological receptor.

Characterization of Molecular Interaction Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of a ligand-receptor complex is determined by a variety of non-covalent interactions. For sulfonamides, hydrogen bonding is a critical component of their binding. researchgate.net The sulfonamide group itself can act as both a hydrogen bond donor (N-H) and acceptor (S=O). researchgate.net Theoretical and crystallographic studies of sulfonamides have detailed the hydrogen bonding patterns with amino acid residues in the active sites of enzymes like carbonic anhydrase. nih.gov

Elucidation of Molecular Mechanisms of Action at the Sub-cellular Level

The molecular mechanisms of action for this compound are not extensively documented in dedicated research. However, by examining the behavior of the sulfonamide functional group and related compounds, it is possible to infer potential subcellular interactions. The reactivity and structural properties of the sulfonamide moiety (R-SO₂NH₂) are central to its biological activities, which primarily involve enzyme inhibition and interactions with cellular proteins. wikipedia.org These interactions can disrupt critical metabolic and signaling pathways within the cell.

Enzyme Inhibition

A primary mechanism by which sulfonamide-containing compounds exert their effects is through the inhibition of specific enzymes. This inhibition is often competitive, where the sulfonamide molecule binds to the active site of an enzyme, preventing the natural substrate from binding.

Dihydropteroate Synthetase (DHPS) Inhibition: The most well-known mechanism for aromatic sulfonamides (sulfa drugs) is the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. drugbank.comlibretexts.org These sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. nih.gov By mimicking PABA, they bind to the enzyme's active site, blocking the synthesis of dihydrofolic acid, a precursor to folic acid. drugbank.comnih.gov Without folic acid, bacteria cannot synthesize nucleotides and amino acids, thus halting DNA replication and cell growth. libretexts.orgnih.gov Resistance to this mechanism can occur through mutations in the enzyme or the acquisition of sul genes that code for sulfa-insensitive DHPS enzymes. nih.gov

Carbonic Anhydrase (CA) Inhibition: A broader mechanism for many sulfonamides involves the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing roles in pH regulation and various physiological processes. mdpi.com The sulfonamide group binds directly to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for catalysis. mdpi.comrcsb.org This interaction is a hallmark of many CA inhibitors used for treating conditions like glaucoma and edema. mdpi.com Studies on various sulfonamide derivatives have demonstrated potent inhibitory effects against different CA isozymes. nih.govmdpi.comresearchgate.net

Other Enzyme Targets: Research has also identified other enzymes that can be targeted by compounds containing a sulfonamide moiety. For instance, certain coumarin-6-sulfonamide-chalcone hybrids have been shown to act as inhibitors of glutathione (B108866) transferase P1-1 (hGSTP1-1), an enzyme often implicated in multidrug resistance in cancer cells. nih.gov This suggests that the sulfonamide group can be incorporated into more complex molecules to target a wider range of enzymes involved in cellular defense and signaling pathways.

Table 1: Enzyme Inhibition Data for Representative Sulfonamide Compounds (Note: Data is for various sulfonamide derivatives, not this compound specifically, to illustrate inhibitory principles.)

| Compound/Drug | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

| Sulfamethoxazole (SMX) | E. coli Dihydropteroate Synthase (EcDHPS) | Kᵢ = 5.1 µM | nih.gov |

| Acetazolamide (AAZ) | Human Carbonic Anhydrase II (hCA II) | Kᵢ = 12 nM | mdpi.com |

| Compound 13 (a benzenesulfonamide (B165840) derivative) | Human Carbonic Anhydrase II (hCA II) | Kᵢ = 2.4 nM | mdpi.com |

| Compound 5g (a coumarin-sulfonamide hybrid) | Human Glutathione Transferase P1-1 (hGSTP1-1) | IC₅₀ = 12.2 µM | nih.gov |

| Sulfadiazine (B1682646) | Bovine Carbonic Anhydrase II (bCA II) | Weak inhibition (32.1% at test conc.) | nih.gov |

Protein Binding Interactions

Beyond direct enzyme inhibition, sulfonamides are known to bind to various cellular and plasma proteins. nih.gov These interactions can influence the compound's distribution, stability, and mechanism of action. Spectroscopic and calorimetric studies have been used to characterize the binding of sulfonamides to proteins like serum albumin and myoglobin (B1173299). nih.gov

The binding is typically a reversible process, forming a drug-protein complex. nih.gov For example, studies on sulfamethazine (B1682506) (SMZ) and sulfadiazine (SDZ) binding to myoglobin revealed the formation of a 1:1 complex with binding affinities (Kₐ) in the order of 10⁴ M⁻¹. nih.gov Such interactions can lead to conformational changes in the protein, potentially altering its function. nih.gov Molecular docking studies further help in identifying the specific binding pockets and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govresearchgate.net

Table 2: Protein Binding Affinity for Representative Sulfonamides (Note: Data is for specific aromatic sulfonamides to illustrate protein binding characteristics.)

| Compound/Drug | Target Protein | Binding Affinity (Kₐ) | Method | Reference |

| Sulfamethazine (SMZ) | Myoglobin (Mb) | 5.36 × 10⁴ M⁻¹ | Isothermal Titration Calorimetry | nih.gov |

| Sulfadiazine (SDZ) | Myoglobin (Mb) | 3.23 × 10⁴ M⁻¹ | Isothermal Titration Calorimetry | nih.gov |

Modulation of Subcellular Pathways

By inhibiting enzymes or binding to key proteins, this compound could potentially modulate various subcellular signaling pathways.

Metabolic Pathways: As discussed, the most direct impact of sulfonamides is on metabolic pathways. Inhibition of DHPS starves bacterial cells of essential folic acid, thereby shutting down nucleotide and protein synthesis. libretexts.orgnih.gov

Signal Transduction: The interaction of sulfonamide-containing compounds with enzymes involved in signal transduction, such as glutathione transferase (GST), can have broader cellular effects. GSTs, for example, can modulate pathways involving kinases like c-Jun N-terminal kinase 1 (JNK1), which are critical in cellular responses to stress and apoptosis. nih.gov The ability of a compound to bind to proteins like Ras or its transporters (e.g., PDEδ) is another avenue through which cellular growth and proliferation pathways could be influenced, although this is a more speculative mechanism for this specific compound. tu-dortmund.de

Structure Activity Relationship Sar Studies of 6 Aminohexane 1 Sulfonamide and Its Analogues

Design and Synthesis of 6-Aminohexane-1-sulfonamide Derivatives for SAR Exploration

The design and synthesis of derivatives are foundational to establishing a comprehensive SAR. This process involves the systematic modification of the lead compound, this compound, to probe the importance of various structural features. Key areas of modification often include the alkyl chain, the sulfonamide group, and the terminal amino group.

The synthesis of sulfonamide derivatives can be achieved through various chemical reactions. A common method involves the reaction of a sulfonyl chloride with an amine. nih.gov For instance, in the synthesis of novel sulfonamide derivatives, p-toluenesulfonyl chloride has been utilized in substitution reactions to generate new compounds. nih.gov The synthesis of coumarin (B35378) sulfonamide derivatives has been accomplished through the sulfonylation of an aromatic amine with methyl 2-chlorosulfonylacetate, followed by condensation with a substituted salicylaldehyde. mdpi.com Another approach involves the Biginelli cyclo-condensation reaction of an intermediate with various substituted benzaldehydes in the presence of urea (B33335) or thiourea (B124793) to produce dihydropyrimidine/sulfonamide hybrids. frontiersin.org

In a study focused on developing anti-inflammatory agents, dihydropyrimidine/sulfonamide hybrids were synthesized with various electron-donating and electron-withdrawing groups to investigate their SAR. frontiersin.org This strategic introduction of diverse substituents allows for a thorough examination of electronic and steric effects on biological activity. Similarly, the synthesis of a series of novel substituted-[(3R)-amino-2-(2,5-difluorophenyl)]tetrahydro-2H-pyran analogs was undertaken to evaluate them as potent and selective DPP-4 inhibitors. nih.gov

The following table provides examples of synthesized sulfonamide derivatives and their general synthetic strategies:

| Derivative Type | General Synthetic Strategy | Reference |

| Novel Sulfonamides | Substitution reactions with p-toluene sulfonyl chloride. | nih.gov |

| Coumarin Sulfonamides | Sulfonylation of an aromatic amine followed by condensation with substituted salicylaldehydes. | mdpi.com |

| Dihydropyrimidine/Sulfonamide Hybrids | Acid-catalysed Biginelli cyclo-condensation of an intermediate with substituted benzaldehydes. | frontiersin.org |

| Substituted Tetrahydropyran Analogs | Multi-step synthesis involving the preparation of novel substituted pyran rings. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Interactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. wikipedia.org These models are instrumental in predicting the activity of novel compounds and guiding the design of more effective drugs. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and molecular descriptors. researchgate.net

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of compounds with known biological activities is compiled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. mdpi.com

Model Building: Statistical methods, like multiple linear regression (MLR) or more advanced machine learning algorithms, are used to establish a mathematical relationship between the descriptors and the biological activity. mdpi.commdpi.com

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. mdpi.com

A QSAR model is generally considered acceptable if it has a squared correlation coefficient (r²) greater than 0.6 and a cross-validated r² (q²) greater than 0.5. mdpi.com For instance, a three-dimensional QSAR study on a series of sulfa drugs targeting Pneumocystis carinii dihydropteroate (B1496061) synthetase (DHPS) yielded a cross-validated r² value of 0.699 and a conventional r² value of 0.964 for a dataset of 36 analogs. nih.gov In another study, a QSAR model for photosensitizer activity prediction achieved an r² of 0.87 and a cross-validated r² of 0.71. mdpi.com

The following table summarizes key statistical parameters used in QSAR model evaluation:

| Parameter | Description | Acceptable Value |

| r² (Squared Correlation Coefficient) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| q² or r²(CV) (Cross-Validated r²) | Assesses the internal predictive ability of the model. | > 0.5 |

| r² prediction (External Validation) | Evaluates the model's ability to predict the activity of an external test set. | > 0.5 |

QSAR models can provide valuable insights into the structural requirements for optimal biological activity, thereby streamlining the drug discovery process.

Chemoinformatic Analysis and Scaffold Hopping Approaches

Chemoinformatic analysis plays a pivotal role in modern drug discovery by enabling the efficient analysis of large chemical datasets and the identification of novel molecular scaffolds. Scaffold hopping, a key chemoinformatic strategy, involves replacing the central core of a known active compound with a structurally different moiety while aiming to retain or improve its biological activity and other properties. uniroma1.itnih.gov This approach is crucial for generating new chemical entities with potentially improved pharmacokinetic profiles or for circumventing existing patents. uniroma1.itnih.gov

The fundamental assumption behind scaffold hopping is that different chemical backbones can achieve similar biological effects by presenting key interaction features in a comparable spatial arrangement. uniroma1.it Various computational methods have been developed to facilitate scaffold hopping, ranging from 3D shape-based similarity searches to fragment-based replacement strategies. redheracles.net

One such method, SHOP (Scaffold Hopping by GRID-Based Similarity Searches), utilizes 3D descriptors to identify novel scaffolds in a database in a fully automated manner. redheracles.net This approach has been successfully validated in identifying new scaffolds for targets like thrombin and HIV protease. redheracles.net The process often begins by identifying the core scaffold of a lead compound and then searching for alternative backbones that can accommodate the necessary side chains for target interaction.

The rationale for employing scaffold hopping can be multifaceted:

Improving Properties: To enhance physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. uniroma1.it

Novelty: To discover patentable analogues. uniroma1.it

Overcoming Liabilities: To replace a scaffold associated with undesirable properties, such as metabolic instability or toxicity. uniroma1.it

The success of scaffold hopping is evident in numerous drug discovery programs where it has led to the identification of compounds with completely different core structures but similar biological activities. uniroma1.it

Computational and Experimental Validation of SAR Hypotheses

The validation of Structure-Activity Relationship (SAR) hypotheses is a critical iterative process that combines computational predictions with experimental testing to confirm the proposed relationships between molecular structure and biological activity. This dual approach ensures the robustness of the SAR model and guides further optimization of lead compounds.

Computational Validation often involves techniques like molecular docking and molecular dynamics (MD) simulations. frontiersin.org Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into key interactions such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov For example, docking studies of sulfonamide derivatives into the active site of dihydropteroate synthase (DHPS) have helped to rationalize their antibacterial activity. nih.gov MD simulations can further refine these binding poses and assess the stability of the ligand-receptor complex over time.

Experimental Validation is the definitive step to confirm the computational predictions. nih.gov This involves the synthesis of the designed analogues and their subsequent biological evaluation in relevant assays. oncodesign-services.com For instance, if a QSAR model predicts that a specific substituent at a particular position will enhance activity, this hypothesis is tested by synthesizing the corresponding compound and measuring its activity. The experimental results then feed back into the computational model, allowing for its refinement and improvement.

A study on sulfonamides derived from carvacrol (B1668589) provides a good example of this integrated approach. Molecular docking studies were used to understand the binding modes of the synthesized compounds with acetylcholinesterase (AChE), and these computational findings were correlated with the experimentally determined inhibitory activities. nih.gov This synergy between computational and experimental methods is essential for accelerating the drug discovery process and increasing the likelihood of identifying viable drug candidates. oncodesign-services.com

Advanced Analytical Methodologies for Detection and Quantification of 6 Aminohexane 1 Sulfonamide in Research Matrices

Chromatographic Techniques

Chromatographic methods are the cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For a compound like 6-Aminohexane-1-sulfonamide, various chromatographic techniques would be applicable in principle.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV/Vis, Fluorescence, Refractive Index)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. The choice of detector is crucial and depends on the physicochemical properties of the analyte.

UV/Vis Detection: For UV/Vis detection, the analyte must possess a chromophore that absorbs light in the ultraviolet or visible range. The presence of the sulfonamide group might confer some UV absorbance. A typical HPLC-UV/Vis method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The detection wavelength would be optimized to the absorbance maximum of this compound.

Fluorescence Detection: If this compound is naturally fluorescent or can be derivatized with a fluorescent tag, HPLC with fluorescence detection would offer higher sensitivity and selectivity compared to UV/Vis detection. The method would involve selecting appropriate excitation and emission wavelengths.

Refractive Index (RI) Detection: RI detection is a universal detection method that responds to changes in the refractive index of the mobile phase caused by the presence of the analyte. It is less sensitive than UV/Vis or fluorescence detection but can be employed when the analyte lacks a suitable chromophore and cannot be easily derivatized.

A hypothetical data table for an HPLC method is presented below, illustrating the type of parameters that would be determined during method development.

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at specific wavelength (e.g., 254 nm) |

| Retention Time | To be determined |

| Limit of Detection | To be determined |

| Limit of Quantification | To be determined |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For a polar and non-volatile compound like this compound, derivatization would be necessary to increase its volatility and thermal stability. Common derivatizing agents for compounds with amino and sulfonamide groups include silylating agents (e.g., BSTFA) or acylating agents. The derivatized analyte would then be separated on a capillary GC column and detected by a mass spectrometer, which provides structural information and high sensitivity.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High Sensitivity

UPLC-MS/MS is a highly sensitive and selective technique that combines the high-resolution separation of UPLC with the specific detection capabilities of tandem mass spectrometry. This method would be ideal for detecting and quantifying trace levels of this compound in complex matrices. The analysis would involve optimizing the electrospray ionization (ESI) source parameters and selecting specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode to ensure high selectivity and minimize matrix interference.

The following table illustrates the kind of data that would be generated during the development of a UPLC-MS/MS method.

| Parameter | Value |

| Column | UPLC C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | To be determined (Precursor Ion > Product Ion) |

| Collision Energy | To be determined |

| Limit of Detection | To be determined |

| Limit of Quantification | To be determined |

Immunoanalytical Techniques

Immunoanalytical techniques are based on the specific binding interaction between an antibody and an antigen. These methods can offer high specificity and sensitivity.

Enzyme-Linked Immunosorbent Assays (ELISA) for Specific Detection

An ELISA for this compound would require the development of specific antibodies that recognize and bind to the compound. This would involve synthesizing a hapten-carrier conjugate of this compound to elicit an immune response and produce monoclonal or polyclonal antibodies. A competitive ELISA format is commonly used for small molecules, where the sample analyte competes with a labeled form of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Development of Antibody-Based Biosensors

Antibody-based biosensors would immobilize the specific antibodies for this compound onto a transducer surface. The binding of the analyte to the antibody would generate a measurable signal (e.g., electrical, optical, or mass-based). These biosensors could potentially offer rapid, real-time, and portable detection capabilities. The development would involve antibody production, immobilization strategies, and transducer selection.

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis and Structural Fingerprinting

Surface-Enhanced Raman Scattering (SERS) has emerged as a powerful analytical tool for the ultra-sensitive detection of molecules, making it highly suitable for trace analysis of sulfonamides. nih.govresearcher.life The technique significantly enhances the Raman scattering signal of molecules adsorbed onto or very near to nanostructured metal surfaces, such as gold or silver nanoparticles. mdpi.comosti.gov This enhancement allows for the detection of analytes at concentrations as low as micrograms per liter (µg/L) or nanograms per milliliter (ng/mL). nih.govresearchgate.net

One of the key advantages of SERS is its ability to provide a unique "fingerprint" spectrum for a molecule, which is based on its specific vibrational modes. nih.govresearchgate.net This spectral fingerprint allows for high-specificity structural identification, enabling differentiation between structurally similar compounds. nih.gov For sulfonamides, SERS spectra can effectively reflect their core structural information, which would be invaluable for confirming the presence of this compound in a sample. nih.gov

The effectiveness of SERS analysis is influenced by several factors, including the nature of the SERS substrate, the pH of the sample, and the interactions between the target analyte and the substrate surface. nih.govnih.gov For instance, acidification of the sample can promote strong electrostatic interaction between the protonated sulfonamide moiety and the SERS-active surface, leading to more intense and reproducible spectra. nih.gov Researchers have successfully combined SERS with other techniques, such as Thin-Layer Chromatography (TLC), to create hyphenated methods (TLC-SERS) that provide both separation and highly sensitive detection for multiple sulfonamides simultaneously. researchgate.netmdpi.com This approach could be adapted for the analysis of this compound to isolate it from matrix components before SERS detection.

Table 1: Examples of SERS-Based Detection of Various Sulfonamides This table presents findings for structurally related sulfonamides, illustrating the potential applicability and performance of the SERS technique for this compound.

| Sulfonamide | SERS Substrate | Limit of Detection (LOD) | Key Findings & Notes |

| Sulfadiazine (B1682646) | Silver Nanoparticles | 1.0 µg/L | High sensitivity achieved by optimizing interfacial interactions on the substrate surface. nih.gov |

| Sulfamethazine (B1682506) | Silver Sol | 6.4 ng/mL | Part of a TLC-SERS method for rapidly determining six different sulfonamides. researchgate.net |

| Sulfamethoxazole | Silver Sol | 18.8 ng/mL | Demonstrated the ability of SERS to provide unique spectral fingerprints for differentiation. researchgate.net |

| Sulfadoxine | Silver Sol | 6.3 ng/mL | Showed high stability of the SERS signal over a 48-hour period. researchgate.net |

Derivatization Reagents and Methods for Enhanced Detection and Separation

Derivatization is a chemical modification strategy used to improve the analytical characteristics of a target compound, making it more suitable for separation and detection by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.netresearchgate.net For this compound, derivatization can be employed to enhance detector response, improve chromatographic resolution, and increase volatility for GC analysis. researchgate.net The presence of a primary amine group makes it an ideal target for a wide array of derivatizing agents. researchgate.net

The process can be performed either before the chromatographic separation (pre-column derivatization) or after separation but before detection (post-column derivatization). researchgate.net

Pre-column derivatization involves reacting the analyte in the sample with a reagent to form a derivative that is then injected into the chromatograph. This is the most common approach. Reagents like fluorescamine (B152294) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with primary amines to form highly fluorescent derivatives, significantly lowering the limits of detection when using a fluorescence detector (FLD). nih.govusamvcluj.roresearchgate.net

Post-column derivatization occurs after the analytes have been separated on the column. The separated analyte is mixed with a reagent just before it enters the detector. A classic example for sulfonamides involves a post-column reaction with p-dimethylaminobenzaldehyde, which enhances selectivity and allows for detection at a specific wavelength (450 nm), simplifying sample cleanup. nih.gov

The choice of derivatization reagent depends on the analytical technique and the desired outcome. For HPLC with UV-Vis detection, reagents that introduce a strong chromophore are used. For fluorescence detection, a fluorophore is attached. For GC analysis, derivatization is often used to block polar functional groups (like -NH2 and -SO2NH-) to increase the molecule's thermal stability and volatility. researchgate.netnih.gov

Table 2: Derivatization Reagents Applicable to this compound Analysis This table summarizes common derivatization reagents that target the functional groups present in sulfonamides, enhancing their detectability in various analytical systems.

| Derivatization Reagent | Target Functional Group | Analytical Technique | Enhancement |

| Fluorescamine | Primary Amine | HPLC-FLD | Forms a highly fluorescent derivative for sensitive detection. nih.govusamvcluj.ro |

| p-Dimethylaminobenzaldehyde | Sulfonamide (aromatic) | HPLC-UV/Vis | Post-column reaction enhances selectivity and UV absorbance at 450 nm. nih.gov |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary Amine | HPLC-FLD/UV/MS | Provides fluorescent and UV-active derivatives; also enhances mass spectrometry detection. researchgate.net |

| Dansyl Chloride | Primary Amine | HPLC-FLD | Creates stable, fluorescent derivatives suitable for di- and polyamines. researchgate.netnih.gov |

| o-Phthalaldehyde (OPA) | Primary Amine | HPLC-FLD | Rapid reaction (typically <2 min) to form fluorescent products. nih.gov |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary Amine | HPLC-FLD/UV | Commonly used to form fluorescent and UV-active derivatives. researchgate.netresearchgate.net |

Exploration of 6 Aminohexane 1 Sulfonamide in Materials Science and Interdisciplinary Applications

Integration into Polymer Networks and Composite Materials

The presence of a primary amine and a sulfonamide group makes 6-Aminohexane-1-sulfonamide a candidate as a monomer or a modifying agent in polymer chemistry. The primary amine can participate in polymerization reactions, such as polycondensation with dicarboxylic acids or diisocyanates to form polyamides or polyureas, respectively. The flexible hexyl chain would be expected to impart a degree of flexibility to the resulting polymer backbone.

The sulfonamide group can act as a site for further chemical modification or influence the polymer's properties through hydrogen bonding. Polymers incorporating sulfonamide moieties have been investigated for a variety of applications, including as pH-responsive materials and functional polymeric vectors for biomedical uses. rsc.org The integration of this compound into a polymer network could potentially enhance properties such as thermal stability, mechanical strength, and adhesion to other materials.

Table 1: Potential Polymer Systems Incorporating this compound

| Polymer Type | Potential Role of this compound | Expected Properties |

| Polyamides | Co-monomer with diacids | Enhanced flexibility, potential for hydrogen bonding |

| Polyureas | Co-monomer with diisocyanates | Modified mechanical properties |

| Epoxy Resins | Curing agent (via amine group) | Increased toughness and adhesion |

| Polyimides | Monomer or additive | Improved solubility and processability |

Note: This table is illustrative and based on the expected reactivity of the functional groups. Specific properties would need to be determined experimentally.

Role as a Functional Ligand in Coordination Chemistry and Supramolecular Assemblies

The amine and sulfonamide groups of this compound can both act as coordination sites for metal ions, making it a potential ligand in coordination chemistry. researchgate.netresearchgate.net The primary amine is a well-known coordinating group, while the sulfonamide nitrogen and/or oxygen atoms can also participate in metal binding, depending on the metal ion and reaction conditions. nih.gov This dual functionality could allow for the formation of various coordination complexes, including mononuclear, binuclear, or polymeric structures.

The nature of the coordination could lead to the development of metal-organic frameworks (MOFs) or other supramolecular assemblies with interesting structural and functional properties. The flexible alkyl chain could influence the geometry and dimensionality of the resulting assemblies.

Applications in Heterogeneous Catalysis and Biocatalysis as a Support or Ligand

Metal complexes derived from ligands similar to this compound have been explored for their catalytic activities. jsynthchem.com By immobilizing such a complex onto a solid support, a heterogeneous catalyst could be developed. The amine group of this compound could be used to anchor the molecule to a support material (e.g., silica, alumina), while the sulfonamide and potentially the amine group could coordinate to a catalytically active metal center.

Such supported catalysts could find applications in various organic transformations. Furthermore, in biocatalysis, this compound could be used to modify the surface of enzymes or other biological macromolecules to enhance their stability or to immobilize them on a solid support.

Development of Functionalized Surfaces and Coatings for Sensing and Adsorption

The functional groups of this compound allow for its attachment to various surfaces to create functionalized coatings. For instance, the amine group can react with surface functionalities like carboxylic acids or epoxides. Alternatively, self-assembled monolayers (SAMs) could potentially be formed on suitable substrates. nih.gov

These modified surfaces could be designed for specific applications such as chemical sensing, where the sulfonamide group might interact selectively with certain analytes. The ability of sulfonamides to bind to carbonic anhydrase could be exploited for biosensing applications. Additionally, such functionalized surfaces could be used for the selective adsorption of metal ions or organic molecules from solutions.

Bio-conjugation and Bio-material Interface Applications (Non-therapeutic)

The primary amine of this compound provides a reactive handle for bio-conjugation reactions, allowing it to be coupled to biomolecules such as proteins or peptides. researchgate.netacs.org This could be utilized to modify the surface of biomaterials to improve their biocompatibility or to introduce specific functionalities. For example, conjugating this compound to a biomaterial surface could alter its surface charge and hydrophilicity, thereby influencing protein adsorption and cell adhesion. mdpi.com

While sulfonamides are well-known for their therapeutic applications, in a non-therapeutic context, these conjugates could be used in diagnostic assays or as tools in fundamental biological research to study protein-ligand interactions. nih.gov

Future Research Directions and Emerging Paradigms for 6 Aminohexane 1 Sulfonamide

Rational Design and Synthesis of Novel 6-Aminohexane-1-sulfonamide Analogues

The structural simplicity of this compound, featuring a primary amine, a flexible six-carbon aliphatic chain, and a sulfonamide functional group, presents a versatile scaffold for the rational design of novel analogues. Future research will likely focus on systematically modifying each of these components to explore and optimize potential biological activities. The core strategy involves creating a diverse chemical library for subsequent screening by introducing a variety of functional groups to probe interactions with biological targets. nih.gov

Key areas for modification include:

N-Sulfonyl Substitution: The sulfonamide nitrogen can be substituted with a wide array of chemical moieties. Introducing aromatic, heteroaromatic, or aliphatic groups can significantly alter the compound's steric and electronic properties, influencing binding affinity and selectivity for potential protein targets.

Alkyl Chain Modification: The hexyl linker's length and rigidity can be altered. Synthesizing analogues with shorter or longer alkyl chains, or introducing elements of rigidity such as double bonds or cyclic structures, could precisely orient the terminal functional groups for optimal target engagement.

Modern synthetic methodologies are expected to accelerate the creation of these analogue libraries. Techniques like Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry offer a robust and high-throughput approach to rapidly generate diverse sulfonamide and related derivatives from a common precursor. nih.gov This method is highly efficient and allows for the creation of large numbers of compounds on a small scale, ideal for initial screening efforts. nih.gov

Table 1: Proposed Analogues of this compound for Synthesis

| Modification Site | Proposed Modification | Rationale |

|---|---|---|

| N-Sulfonyl Group | Addition of a phenyl ring | Introduce potential for π-π stacking interactions |

| N-Sulfonyl Group | Addition of a pyridine ring | Modulate solubility and introduce hydrogen bond acceptor |

| Amino Group | Acetylation | Neutralize charge and increase lipophilicity |

| Amino Group | Benzylation | Introduce steric bulk and hydrophobic interactions |

| Alkyl Chain | Shorten to 4 carbons (butane) | Assess impact of linker length on activity |

| Alkyl Chain | Introduce a central phenyl ring | Increase rigidity and define spatial orientation |

High-Throughput Screening Methodologies for Uncovering New Biochemical Interactions

With a rationally designed library of this compound analogues, high-throughput screening (HTS) becomes essential for identifying novel biochemical and cellular activities. nih.gov HTS allows for the rapid testing of thousands of compounds in parallel, utilizing automated systems to assess their effects in various biological assays. nih.govdatanose.nl

Future screening campaigns will likely employ a tiered approach:

Target-Based Screening: If a specific biological target is hypothesized (e.g., an enzyme or receptor), assays can be designed to directly measure the compound's ability to modulate the target's function. For example, enzymatic assays could screen for inhibitors of specific proteases or kinases.

Phenotypic Screening: This approach involves testing compounds on whole cells or organisms to identify a desired change in phenotype, without a preconceived target. datanose.nl For instance, analogues could be screened for their ability to inhibit the growth of pathogenic bacteria or cancer cell lines. nih.gov

High-Content Screening (HCS): A more advanced form of phenotypic screening, HCS uses automated microscopy and image analysis to quantify multiple cellular parameters simultaneously. This can reveal subtle effects of compounds on cell morphology, organelle function, or protein localization.

The integration of analytical methods, bioassays, and mass spectrometry into single, high-throughput platforms will be crucial for efficiently profiling bioactive compounds. datanose.nl Miniaturization of these systems allows for the screening of large libraries while conserving valuable synthesized compounds. nih.govnih.gov

Q & A

Q. How should researchers address discrepancies between theoretical and experimental pKa values?

- Methodological Answer :

- Potentiometric titration (Metrohm Titrando) under controlled ionic strength (0.1 M KCl).

- Compare with predicted pKa (ACD/Labs or MarvinSuite).

- Discuss solvent effects (e.g., DMSO vs. water) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.